molecular formula C15H19N5OS B6752776 5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one

5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B6752776
M. Wt: 317.4 g/mol
InChI Key: CHZLZIZJWDSDEN-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that features a thienopyrimidine core

Properties

IUPAC Name

5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-8-10(3)22-15-12(8)14(21)17-13(18-15)9(2)20(4)7-11-5-6-16-19-11/h5-6,9H,7H2,1-4H3,(H,16,19)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZLZIZJWDSDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C(C)N(C)CC3=CC=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach starts with the formation of the thienopyrimidine core, followed by the introduction of the pyrazole moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazole and thienopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one: Similar in structure but may have different substituents on the thienopyrimidine or pyrazole rings.

    Thienopyrimidines: A class of compounds with a similar core structure but varying functional groups.

    Pyrazolyl derivatives: Compounds featuring the pyrazole moiety with different substituents.

Uniqueness

The uniqueness of 5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups and the resulting biological activity. This compound’s distinct structure allows it to interact with molecular targets in a unique manner, potentially leading to novel therapeutic applications.

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